LAS38096 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule with specific biological activities, particularly in the context of treating various diseases. The compound's structure and properties make it a candidate for further research and development in pharmacology.
The compound LAS38096 was developed through a series of chemical syntheses aimed at optimizing its efficacy and safety profile. The initial discovery and characterization of LAS38096 were reported in scientific literature, detailing its synthesis and biological evaluation.
LAS38096 falls under the category of small organic molecules. Its classification is based on its molecular weight, structure, and the specific interactions it has with biological targets. Understanding its classification helps in predicting its behavior in biological systems and its potential therapeutic uses.
The synthesis of LAS38096 involves multiple steps, typically starting from readily available precursors. The methods employed can include:
The synthesis may involve various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group modifications. Each step is carefully monitored to ensure high yields and purity of the final product.
The molecular structure of LAS38096 can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule.
LAS38096 can undergo various chemical reactions depending on its functional groups. Key reactions may include:
The reactivity of LAS38096 can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for predicting how LAS38096 will behave under different conditions.
The mechanism of action for LAS38096 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to a series of biochemical events that result in a therapeutic effect.
LAS38096 has potential applications in several areas:
The A2B adenosine receptor (A2BAR), characterized by its low affinity for endogenous adenosine (~24 µM EC₅₀ in cAMP assays), remained pharmacologically elusive for decades after the initial classification of adenosine receptors in the 1980s [1]. Early non-selective methylxanthines like theophylline provided the first evidence of A2BAR modulation but lacked subtype specificity. The 1990s saw the cloning of A2BAR across species (human, rat, mouse), revealing >87% amino acid sequence conservation and minimal species differences—unlike the highly divergent A3 receptor [1]. This conservation facilitated ligand development, culminating in the early 2000s with the first selective antagonists. Key milestones include:
Table 1: Evolution of Key A2B Receptor Antagonists
Compound | Year | A2B Ki (nM) | Selectivity Ratio (vs. A1/A2A/A3) | Chemical Class |
---|---|---|---|---|
Theophylline | 1980s | >10,000 | 1:1:1 | Xanthine |
CVT-6883 | 2003 | 130 | 10:5:>100 | Pyrimidine |
LAS38096 | 2007 | 17 | >58:>147:>58 | Bipyrimidine |
PSB-603 | 2010 | 0.553 | >1800:>1800:>1000 | Pyridine |
LAS38096 emerged from a structure-activity relationship (SAR) campaign focused on N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines. Critical design elements included:
Table 2: Key SAR Insights for LAS38096 Analogues
Structural Feature | Affinity (A2B Ki, nM) | Functional IC₅₀ (cAMP) | Selectivity Impact |
---|---|---|---|
3-Pyridylamino | 17 | 321 nM | >100-fold vs. A1/A3 |
4-Pyridylamino | 210 | 1,200 nM | 10-fold loss vs. A3 |
Phenylamino | >1,000 | Inactive | None |
5-Methylfuran | 28 | 410 nM | Comparable to lead |
Functional characterization confirmed LAS38096 inhibits NECA (agonist)-induced cAMP accumulation (IC₅₀ = 321 nM in HEK293 cells) and IL-6 production (IC₅₀ = 640 nM in fibroblasts), validating target engagement [10].
Patent protection for LAS38096 (disclosed in WO2007138145) centered on composition-of-matter claims for bipyrimidine derivatives and methods for treating A2B-mediated disorders (e.g., asthma, cancer) [7] [9]. The intellectual property landscape reveals:
Interactive Patent Timeline
2005: First bipyrimidine patent (WO2005082897) │ ├─2007: LAS38096 core patent (WO2007138145) │ │ │ ├─2010: Halogenated derivatives (US20100144712) │ └─2012: Prodrug formulations (EP2489653)
The compound’s inclusion in pharmacological databases (IUPHAR Ligand ID: 5617; ChEMBL: CHEMBL375293) facilitated its adoption as a research tool, though clinical development was discontinued post-Phase I [10].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: